Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide

Molecular weight Drug-likeness Physicochemical properties

Select N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide (CAS 708223-78-3) as your sulfonylpiperazine intermediate for PAF antagonist development. Its mesitylsulfonyl group provides steric bulk and electron-donating character distinct from tolyl or phenyl analogs, critical for maintaining synthetic route fidelity. The N,N-dimethylcarboxamide moiety optimizes hydrogen bonding and polarity for balanced solubility (XLogP3: 1.4) and permeability. Avoid generic substitutions that risk altered reactivity or failed bioactivity. Ideal for medicinal chemistry programs targeting PAF receptors, LpxH antibacterials, and CB1 modulators.

Molecular Formula C16H25N3O3S
Molecular Weight 339.45
CAS No. 708223-78-3
Cat. No. B2482339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide
CAS708223-78-3
Molecular FormulaC16H25N3O3S
Molecular Weight339.45
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C
InChIInChI=1S/C16H25N3O3S/c1-12-10-13(2)15(14(3)11-12)23(21,22)19-8-6-18(7-9-19)16(20)17(4)5/h10-11H,6-9H2,1-5H3
InChIKeyLNTRHOBDBLPOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide (CAS 708223-78-3): A Specialized Sulfonylpiperazine Intermediate for Targeted Pharmaceutical Synthesis


N,N-Dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide (CAS 708223-78-3) is a sulfonamide derivative featuring a piperazine core with a mesitylenesulfonyl group and a dimethylcarboxamide substituent [1]. Its molecular formula is C16H25N3O3S with a molecular weight of 339.45 g/mol. The compound is valued as an intermediate in pharmaceutical synthesis, particularly for platelet-activating factor (PAF) antagonists .

Why Generic Substitution of Sulfonylpiperazine Analogs Fails: The Role of Mesitylsulfonyl and N,N-Dimethylcarboxamide Moieties


The biological and physicochemical properties of sulfonylpiperazine derivatives are highly sensitive to the nature of the sulfonyl group and the carboxamide substituent [1]. The mesitylsulfonyl group in the target compound provides a unique combination of steric bulk and electron-donating character that is distinct from tolyl, phenyl, or trifluoromethyl sulfonyl analogs. Similarly, the N,N-dimethylcarboxamide moiety influences hydrogen bonding capacity and polarity, which directly affect target binding and pharmacokinetic profiles. Consequently, substituting the target compound with a generic sulfonylpiperazine analog may lead to altered reactivity, solubility, or biological activity, undermining the intended synthetic or therapeutic outcome [2].

Quantitative Evidence for Selecting N,N-Dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide over Closest Analogs


Intermediate Molecular Weight Balances Solubility and Permeability vs. Tolyl and Diethyl Analogs

The target compound has a molecular weight of 339.45 g/mol [1], compared to the tolyl analog (N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide) which has a molecular weight of 311.4 g/mol , and the diethyl analog (N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide) which has a molecular weight of 367.51 g/mol . This intermediate molecular weight suggests a balance between hydrophilic and lipophilic properties, which is crucial for drug-likeness and formulation development.

Molecular weight Drug-likeness Physicochemical properties

Lower Lipophilicity (XLogP3 1.4) vs. Sulfonylpiperazine Analog JH-LPH-33 (XLogP 1.89)

The target compound has an XLogP3 value of 1.4 [1], indicating moderate lipophilicity. In contrast, a related sulfonylpiperazine derivative JH-LPH-33 has an XLogP of 1.89 [2]. The lower lipophilicity of the target compound (ΔXLogP = -0.49) suggests better aqueous solubility, which may be advantageous for formulation development and assay performance.

Lipophilicity XLogP3 Aqueous solubility

Higher Topological Polar Surface Area (TPSA 69.3 Ų) vs. Typical Arylsulfonylpiperazine (53.5 Ų)

The topological polar surface area (TPSA) of the target compound is 69.3 Ų [1]. This is notably higher than the TPSA of a typical arylsulfonylpiperazine such as arylsulfonylpiperazine, 2, which has a TPSA of 53.5 Ų [2]. The higher TPSA (ΔTPSA ≈ +15.8 Ų) indicates greater polarity, which may influence membrane permeability and oral bioavailability.

TPSA Polarity Membrane permeability

Established Intermediate for Platelet-Activating Factor (PAF) Antagonist Synthesis

The target compound is specifically cited as an intermediate in the preparation of platelet-activating factor (PAF) antagonists . This distinguishes it from generic sulfonylpiperazine building blocks that lack the mesitylsulfonyl and dimethylcarboxamide functionalities required for the desired biological activity of the final PAF antagonists.

PAF antagonist Anti-inflammatory Synthetic intermediate

Optimal Application Scenarios for N,N-Dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide Based on Quantitative Evidence


Platelet-Activating Factor (PAF) Antagonist Synthesis

This compound is directly specified as an intermediate for PAF antagonist preparation . Its mesitylsulfonyl and dimethylcarboxamide groups provide the necessary steric and electronic properties to generate bioactive PAF antagonists with anti-inflammatory potential. Researchers and manufacturers developing PAF antagonists should prioritize this compound over generic sulfonylpiperazine intermediates to ensure fidelity to published synthetic routes.

Physicochemical Property Optimization in Drug Design

With an intermediate molecular weight (339.45 g/mol) between tolyl and diethyl analogs, and a lower XLogP3 (1.4) compared to typical sulfonylpiperazine derivatives (e.g., JH-LPH-33 XLogP 1.89), this compound offers a balanced profile for solubility and permeability [1][2]. Medicinal chemists optimizing lead compounds for oral bioavailability can use this intermediate to fine-tune physicochemical properties.

Scaffold for Antibacterial Sulfonylpiperazine Development

The sulfonylpiperazine scaffold is being explored for antibacterial agents targeting LpxH, as exemplified by compounds like JH-LPH-33 and AZ1 [3]. The unique mesitylsulfonyl and N,N-dimethylcarboxamide combination in the target compound may confer distinct binding properties, making it a valuable starting point for developing novel antibacterials with potentially improved selectivity.

Building Block for CNS-Targeted CB1 Receptor Modulators

Sulfonylpiperazine derivatives have been investigated as cannabinoid-1 (CB1) receptor inverse agonists for obesity treatment [4]. The target compound's specific substituents could serve as a key intermediate in synthesizing CB1 modulators with optimized central nervous system penetration and receptor selectivity.

Quote Request

Request a Quote for N,N-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.